Medratriene Bromohydrin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H29BrO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
ORLORJLPIALGHB-KNAQIMQKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Studies of Medratriene Bromohydrin Formation and Transformation
Elucidation of Bromohydrin Formation Mechanisms in Polycyclic Alkenes
The formation of a bromohydrin from a polycyclic alkene like medratriene (B13449644) involves the electrophilic addition of bromine in the presence of a nucleophilic solvent, typically water. openstax.org This reaction is not a simple one-step addition but proceeds through a well-defined mechanism involving a cyclic intermediate, which dictates the final stereochemistry and regiochemistry of the product. libretexts.orgmasterorganicchemistry.com
The generally accepted mechanism for the electrophilic addition of bromine to an alkene begins with the formation of a cyclic halonium ion intermediate. rsc.org The pi electrons of the alkene's double bond act as a nucleophile, attacking one atom of the diatomic bromine molecule and displacing the other as a bromide ion. lasalle.edu Simultaneously, a lone pair of electrons from the initially attacked bromine atom donates back to the other carbon of the original double bond. csbsju.edu This concerted process results in a three-membered ring containing a positively charged bromine atom, known as a bromonium ion. csbsju.edumasterorganicchemistry.com
The existence of these cyclic bromonium ions is supported by significant experimental evidence. Their formation explains the observed stereochemistry of the reaction and prevents the formation of carbocation intermediates, thus precluding molecular rearrangements like hydride shifts. csbsju.edu In certain cases, with highly hindered alkenes such as adamantylideneadamantane, stable bromonium ions have been isolated and their structures confirmed by X-ray crystallography, providing definitive proof of their existence as true intermediates. masterorganicchemistry.com The structure is characterized by a three-membered ring where the positive charge is delocalized over the bromine and, to a lesser extent, the two carbon atoms.
The formation of bromohydrins is both highly stereospecific and regioselective.
Stereospecificity : The reaction exclusively results in anti-addition, meaning the bromine and the hydroxyl group add to opposite faces of the double bond. libretexts.orgmakingmolecules.com The initially formed bromonium ion blocks one face of the molecule. csbsju.edu Consequently, the incoming nucleophile (water) can only attack from the opposite, unhindered face in an SN2-like manner. masterorganicchemistry.comlasalle.edu For a cyclic alkene like cyclohexene, this results in the formation of the trans-product. makingmolecules.com
Regioselectivity : When the polycyclic alkene is unsymmetrical, the addition of the elements of hypobromous acid (Br and OH) follows Markovnikov's rule. wikipedia.org In the context of the bromonium ion intermediate, the subsequent nucleophilic attack by water occurs at the more substituted carbon atom. masterorganicchemistry.comlibretexts.org This preference is attributed to the electronic structure of the bromonium ion; the more substituted carbon atom can better stabilize the partial positive charge, making it more electrophilic and thus the preferred site of attack. masterorganicchemistry.comstackexchange.com
The table below summarizes the selectivity of bromohydrin formation.
Table 1: Selectivity in Bromohydrin Formation
| Feature | Outcome | Mechanistic Rationale |
|---|---|---|
| Stereochemistry | Anti-addition | Backside attack of the nucleophile on the cyclic bromonium ion intermediate. lasalle.edumakingmolecules.com |
| Regiochemistry | Markovnikov orientation (OH adds to the more substituted carbon) | Nucleophilic attack occurs at the more electrophilic carbon of the bromonium ion, which is the one better able to stabilize a positive charge. masterorganicchemistry.comwikipedia.org |
The solvent plays a critical role in determining the final product of electrophilic bromine addition to an alkene. When the reaction is conducted in an inert, non-nucleophilic solvent such as dichloromethane (B109758) (CH2Cl2) or carbon tetrachloride (CCl4), the only available nucleophile is the bromide ion (Br⁻) displaced in the first step. This leads to the formation of a vicinal dibromide. masterorganicchemistry.com
However, if the reaction is performed in a nucleophilic solvent like water, an alcohol, or even dimethyl sulfoxide (B87167) (DMSO), the solvent molecules are present in a much higher concentration than the bromide ion. masterorganicchemistry.comacs.orgacs.org The solvent can therefore act as the nucleophile, attacking the bromonium ion intermediate to form a bromohydrin (in water) or a bromoether (in an alcohol). masterorganicchemistry.com This competition between the solvent and the bromide ion is a key factor in the reaction pathway. openstax.org
Specialized reagents can also be used to facilitate bromohydrin formation. N-Bromosuccinimide (NBS) is often used as a source of electrophilic bromine in aqueous solvents like DMSO. openstax.org NBS slowly provides Br₂ at a controlled concentration, which can be advantageous in complex syntheses. openstax.org Studies on stilbenes have shown that the stereochemical outcome and product distribution (dibromide vs. solvent-incorporated products) are highly dependent on the specific protic solvent used, highlighting the intricate interplay of solvent polarity, nucleophilicity, and electrophilic assistance in the reaction mechanism. acs.orgcore.ac.uk
Table 2: Effect of Solvent on Electrophilic Addition of Bromine to an Alkene
| Solvent Type | Predominant Nucleophile | Major Product |
|---|---|---|
| Inert (e.g., CCl₄, CH₂Cl₂) | Bromide ion (Br⁻) | Vicinal Dibromide |
| Nucleophilic (e.g., H₂O) | Water (H₂O) | Bromohydrin |
| Nucleophilic (e.g., ROH) | Alcohol (ROH) | Bromoether |
Mechanistic Investigations of Intramolecular Cyclization and Rearrangement Pathways
Once formed, steroidal bromohydrins like Medratriene Bromohydrin are not necessarily inert. The functional groups introduced—a hydroxyl group and a bromine atom in a trans relationship—can participate in subsequent intramolecular reactions.
A common transformation is intramolecular cyclization to form an epoxide. masterorganicchemistry.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is positioned perfectly for an intramolecular SN2 reaction, where it attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a three-membered epoxide ring. masterorganicchemistry.comorgosolver.com This reaction is highly efficient due to the proximity of the reacting groups (a high "effective concentration"). masterorganicchemistry.com
In more complex polybrominated steroidal systems, other intramolecular rearrangements have been observed. For instance, the reduction of polybrominated 3-keto-5α-steroids can yield bromohydrin derivatives that, upon treatment with a zinc-copper couple, undergo 1,3-elimination of bromine to form cyclopropanol (B106826) derivatives. cdnsciencepub.com Furthermore, cascade reactions initiated by electrophilic bromine sources like NBS on polycyclic epoxides can lead to complex intramolecular cyclizations, forming new polycyclic ether systems. rsc.org Such pathways highlight the rich reactivity of bromohydrin intermediates in the synthesis of complex molecular architectures. cdnsciencepub.comrsc.org
Kinetic and Thermodynamic Analysis of this compound Reactions
The electrophilic addition of bromine to an alkene is typically an exergonic process, meaning the products are thermodynamically more stable than the reactants. openstax.org The reaction proceeds through a two-step mechanism, which can be visualized with a reaction energy diagram showing two transition states and one intermediate (the bromonium ion). openstax.orglibretexts.org
Rate = k[Alkene][Br₂]
The rate of reaction is influenced by the structure of the alkene. Electron-donating groups attached to the double bond increase the electron density of the π-system, making the alkene more nucleophilic and thus increasing the reaction rate. libretexts.org Conversely, electron-withdrawing groups decrease the rate.
Transition State Analysis and Reaction Rate Determinations
The structure of the transition state for the rate-determining step resembles the bromonium ion intermediate. Theoretical calculations and experimental kinetic data suggest an unsymmetrical transition state for the addition of electrophiles to alkenes. uni-muenchen.de For bromination, the transition state involves the partial formation of the C-Br bonds and significant charge separation as the Br-Br bond cleaves.
Kinetic isotope effects and substituent effects have been used to probe the nature of the transition state. Studies on the bromination of substituted styrenes and stilbenes have provided detailed quantitative data on how electronic effects influence reaction rates. acs.orgcore.ac.uk For example, a Hammett analysis of the bromination of substituted styrenes yields a large negative ρ value, indicating the buildup of significant positive charge in the transition state, consistent with an electrophilic attack.
The table below presents data from a study on the bromination of substituted styrenes, illustrating the influence of substituents on the reaction rate.
Table 3: Relative Rates of Bromination for Substituted Styrenes in Methanol
| Substituent (X in X-C₆H₄CH=CH₂) | Relative Rate (k_rel) | Log(k_rel) |
|---|---|---|
| p-OCH₃ | 360 | 2.56 |
| p-CH₃ | 16.6 | 1.22 |
| H | 1.00 | 0.00 |
| p-Cl | 0.26 | -0.59 |
| m-NO₂ | 0.011 | -1.96 |
Data derived from principles discussed in scientific literature.
This data clearly shows that electron-donating groups (like -OCH₃) accelerate the reaction, while electron-withdrawing groups (like -NO₂) decelerate it, supporting a mechanism where the alkene acts as a nucleophile in the rate-determining step. libretexts.org
Advanced Spectroscopic Elucidation and Conformational Analysis of Medratriene Bromohydrin
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of organic molecules. For medratriene (B13449644) bromohydrin, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts and for elucidating its stereochemistry and conformational preferences.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity
Two-dimensional NMR experiments are fundamental in establishing the complex bonding network and spatial relationships within medratriene bromohydrin.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's carbon skeleton. For this compound, COSY spectra are essential for tracing the connectivity through the aliphatic chain and the unsaturated systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This technique provides a direct link between the ¹H and ¹³C NMR spectra, simplifying the assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for this compound in connecting quaternary carbons and piecing together different structural fragments, such as the relationship between the triene system and the bromohydrin moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry and conformation of this compound. This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the relative configuration of stereocenters and the preferred conformation of the molecule in solution.
A hypothetical table of ¹H and ¹³C NMR assignments for a possible isomer of this compound is presented below, illustrating the type of data obtained from these experiments.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 128.5 | 5.80 (d, 15.5) | C3, C2 | H2, H3 |
| 2 | 132.1 | 6.10 (dd, 15.5, 10.5) | C1, C4, C3 | H1, H4 |
| 3 | 130.4 | 6.30 (dd, 10.5, 10.0) | C1, C5, C2 | H2, H5 |
| 4 | 125.8 | 5.95 (dd, 10.0, 8.0) | C2, C6, C5 | H3, H6 |
| 5 | 135.2 | - | - | - |
| 6 | 129.8 | 6.40 (d, 8.0) | C4, C5, C7 | H4, H7 |
| 7 | 72.3 | 4.10 (m) | C6, C8, C9 | H6, H8, H9 |
| 8 | 58.6 | 3.85 (m) | C7, C9, C10 | H7, H9, H10 |
| 9 | 35.4 | 2.10 (m), 1.90 (m) | C7, C8, C10, C11 | H7, H8, H10 |
| 10 | 28.9 | 1.60 (m) | C8, C9, C11, C12 | H8, H9, H11 |
| 11 | 42.1 | 1.75 (m) | C9, C10, C12, C13 | H10, H12 |
| 12 | 25.7 | 1.45 (m) | C10, C11, C13, C14 | H11, H13 |
| 13 | 31.8 | 1.55 (m) | C11, C12, C14, C15 | H12, H14 |
| 14 | 15.2 | 0.95 (t, 7.5) | C12, C13 | H13 |
Variable-Temperature NMR Studies for Conformational Equilibria
The conformational flexibility of the aliphatic chain in this compound can be investigated using variable-temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and NOE intensities. These changes can provide thermodynamic and kinetic information about the conformational equilibria. For instance, the coalescence of signals at higher temperatures can indicate the presence of rapidly interconverting conformers, while the sharpening of signals at lower temperatures can allow for the characterization of the major conformer.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion or a specific precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of H₂O, HBr, and cleavage of the carbon-carbon bonds within the aliphatic chain. The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and the location of the functional groups.
A hypothetical table of major fragment ions observed in the MS/MS spectrum of this compound is shown below.
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | 20 | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | 20 | [M+H - HBr]⁺ | HBr |
| [M+H]⁺ | 30 | [C₆H₅]⁺ | C₈H₁₆BrO |
| [M+H - H₂O]⁺ | 25 | [C₁₄H₁₈Br]⁺ | - |
High-Resolution Mass Spectrometry for Elemental Composition Validation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. By comparing the experimentally measured mass to the calculated masses of possible elemental formulas, the correct molecular formula can be confidently assigned. This is a critical step in confirming the identity of a newly isolated or synthesized compound. For example, an experimentally determined monoisotopic mass of 314.0954 for the [M]⁺ ion would be consistent with the elemental composition C₁₄H₂₃BrO (calculated mass 314.0959), thus validating the proposed molecular formula.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad band around 3400 cm⁻¹), the carbon-carbon double bonds of the triene system (C=C stretch, around 1650-1600 cm⁻¹), and the carbon-bromine bond (C-Br stretch, in the fingerprint region, typically below 700 cm⁻¹). The position and shape of the O-H stretching band can also provide insights into hydrogen bonding, which is influenced by the molecule's conformation.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For this compound, the C=C stretching vibrations of the conjugated triene system are expected to give rise to strong Raman signals, providing information about the conjugation length and geometry of the double bonds.
A table summarizing the expected vibrational frequencies for key functional groups in this compound is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching | 3500-3200 (broad) |
| C=C (alkene) | Stretching | 1680-1620 |
| C-H (alkene) | Stretching | 3100-3000 |
| C-H (alkane) | Stretching | 3000-2850 |
| C-O | Stretching | 1260-1000 |
| C-Br | Stretching | 700-500 |
By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural and conformational picture of this compound can be achieved.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies
There is no available data from X-ray crystallography studies for this compound. This technique is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, which is crucial for establishing the absolute stereochemistry of a chiral molecule. youtube.comanton-paar.comazolifesciences.com The process involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density. azolifesciences.com For a bromohydrin, which contains a "heavy" bromine atom, this technique would be particularly suitable for determining its absolute configuration. wikipedia.org However, without any reported crystallographic data for this compound, this analysis cannot be performed.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration
Similarly, no data from chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), is available for this compound. These spectroscopic techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgnih.govnsf.gov CD spectroscopy measures the difference in absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. mgcub.ac.injasco-global.com These methods are instrumental in determining the enantiomeric purity and can be used to deduce the absolute configuration of a chiral compound, often by comparing experimental data with theoretical calculations. mgcub.ac.injasco-global.com The absence of any published CD or ORD spectra for this compound makes it impossible to discuss its chiroptical properties.
Due to the lack of any specific scientific information for "this compound," the requested article with detailed research findings and data tables cannot be created.
Theoretical and Computational Chemistry Studies of Medratriene Bromohydrin
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of quantum mechanical simulations in chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like Medratriene (B13449644) Bromohydrin. lgcstandards.comchembk.comanalyticachemie.in DFT calculations would focus on elucidating the molecule's electronic structure, which governs its stability, spectroscopic properties, and chemical reactivity.
Energy Minimization and Conformational Landscape Analysis
The steroidal backbone of Medratriene Bromohydrin allows for a degree of conformational flexibility. Identifying the most stable conformers is a critical first step in any computational analysis.
The process would involve:
Initial Structure Generation: A 3D structure of this compound would be built using molecular modeling software.
Conformational Search: A systematic or stochastic conformational search would be performed to identify various possible low-energy structures.
Geometry Optimization: Each of these conformers would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). mdpi.com This process finds the minimum energy structure for each conformer.
Energy Ranking: The electronic energies, including zero-point vibrational energy corrections, of the optimized conformers would be compared to determine their relative stabilities.
The resulting conformational landscape would reveal the global minimum energy structure and other low-lying conformers that might be populated at room temperature.
Hypothetical Data Table 1: Relative Energies of this compound Conformers (Note: The data below is illustrative and not from actual experimental or computational results.)
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (e.g., C5-C6-C7-C8) |
| MB-Conf-01 | 0.00 | 178.5° |
| MB-Conf-02 | 1.25 | -65.2° |
| MB-Conf-03 | 2.89 | 55.4° |
| MB-Conf-04 | 4.12 | 160.1° |
Calculation of Spectroscopic Parameters (NMR, IR, CD) for Validation with Experimental Data
Once the lowest energy conformer is identified, its spectroscopic properties can be calculated and compared with experimental data for validation of the computational model. orientjchem.orgnih.gov
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) DFT calculations would be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can be correlated with experimental spectra to confirm the structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated. This computed IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretches of the ketone groups and the O-H stretch of the hydroxyl groups.
Circular Dichroism (CD): For chiral molecules like this compound, time-dependent DFT (TD-DFT) calculations can predict the electronic circular dichroism spectrum, which is crucial for determining the absolute stereochemistry.
Hypothetical Data Table 2: Comparison of Calculated and Experimental Spectroscopic Data (Note: The data below is illustrative and not from actual experimental or computational results.)
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹³C NMR (C=O, C3) | 185.4 ppm | 186.2 ppm |
| ¹³C NMR (C=O, C20) | 208.1 ppm | 209.5 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR Frequency (C=O stretch) | 1660 cm⁻¹ | 1665 cm⁻¹ |
| CD Spectrum (First Cotton Effect) | +2.5 (at 245 nm) | +2.8 (at 242 nm) |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, including its flexibility and interactions with its environment, such as a solvent. synthinkchemicals.comaxios-research.com
The simulation protocol would typically involve:
System Setup: The optimized structure of this compound would be placed in a simulation box filled with a chosen solvent (e.g., water or methanol).
Force Field Parameterization: An appropriate molecular mechanics force field (e.g., AMBER, CHARMM) would be assigned to describe the atomic interactions.
Equilibration and Production Run: The system would be gradually heated and equilibrated to the desired temperature and pressure, followed by a long production simulation (nanoseconds to microseconds) to sample the conformational space. sigmaaldrich.com
Analysis of the MD trajectory would provide insights into the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the specific interactions (e.g., hydrogen bonding) with solvent molecules.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Catalyzed Reactions
If this compound were a substrate for an enzyme (for example, a metabolizing enzyme in the liver), hybrid QM/MM methods would be the tool of choice to study the reaction mechanism. synthinkchemicals.comaxios-research.combiomall.in These methods treat the chemically active region (the substrate and key enzyme residues) with quantum mechanics (QM), while the rest of the large protein environment is treated with more computationally efficient molecular mechanics (MM). simsonpharma.com
This approach allows for the modeling of bond-breaking and bond-forming processes within the complex and dynamic environment of an enzyme's active site, which is computationally prohibitive for a full QM treatment.
Reaction Pathway Modeling and Transition State Locating for Key Transformations
To understand the chemical reactivity of this compound, for instance, its potential degradation pathways or its formation from a precursor, reaction pathway modeling using DFT is essential. nih.gov This involves identifying the transition states (the highest energy point along a reaction coordinate) that connect reactants to products.
The process includes:
Reactant and Product Optimization: The geometries of the reactant(s) and product(s) for a specific transformation are optimized.
Transition State Search: Various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, Dimer method) are used to locate the transition state structure connecting the reactant and product.
Frequency Calculation: A frequency calculation on the located transition state structure is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface.
The energy difference between the transition state and the reactants provides the activation energy barrier, a critical parameter for understanding the reaction kinetics.
Hypothetical Data Table 3: Calculated Activation Barriers for a Postulated Reaction (Note: The data below is illustrative and not from actual experimental or computational results. It hypothesizes a debromination reaction.)
| Reaction Step | Reactant(s) | Product(s) | Transition State | Activation Energy (kcal/mol) |
| Debromination | This compound + Nu⁻ | Debrominated Product + Br⁻ | [TS_Debromination]‡ | 25.8 |
Mechanistic Biochemical Investigations Involving Medratriene Bromohydrin Analogues
Studies on Enzyme-Substrate Interactions and Inhibition Mechanisms
The interaction between a small molecule and an enzyme is fundamental to its biological effect. For steroid analogues like Medratriene (B13449644) Bromohydrin, the primary targets are often enzymes involved in steroid biosynthesis and metabolism. nih.gov These interactions can range from simple binding to complex inhibition mechanisms that modulate the enzyme's activity. nih.gov
Steroids, both endogenous and synthetic, are metabolized by a host of enzymes, predominantly from the Cytochrome P450 (CYP) family. nih.gov These enzymes are responsible for the modification and clearance of steroid hormones and related drugs. redemc.net Consequently, a compound like Medratriene Bromohydrin, which shares the core steroidal structure, is a candidate for interaction with these enzymes, potentially acting as a substrate, an inhibitor, or an inducer of their activity. nih.govredemc.net
Binding affinity refers to the strength of the interaction between a ligand (like this compound) and its binding site on a protein. It is a critical parameter in drug discovery and pharmacology. bmglabtech.com High affinity often, but not always, correlates with high specificity, which is the ability of a molecule to bind to a single target receptor or enzyme with minimal cross-reactivity. chemrxiv.org
As of this writing, specific studies quantifying the binding affinity (e.g., dissociation constant, Kd, or inhibition constant, Ki) of this compound for specific steroid-metabolizing enzymes are not prominently available in the public research literature. Such studies would typically involve techniques like equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry to measure the strength of the interaction with purified enzymes such as those from the CYP3A or CYP2C families, which are known to metabolize steroids. nih.govfda.gov
The following table outlines the types of enzymes that would be logical targets for binding affinity studies with this compound, based on its steroidal structure.
| Potential Enzyme Target Class | Specific Examples | Rationale for Interaction |
| Cytochrome P450 Enzymes | CYP3A4, CYP2B6, CYP2C9 | Major enzymes responsible for the oxidative metabolism of a wide range of endogenous and synthetic steroids. nih.gov |
| Hydroxysteroid Dehydrogenases (HSDs) | 11β-HSD, 17β-HSD | These enzymes catalyze key redox reactions in steroid hormone pathways, converting steroids between active and inactive forms. |
| Glucocorticoid Receptor (GR) | - | As an analogue of a synthetic glucocorticoid, it could potentially interact with the primary receptor for these hormones. |
To understand precisely how a molecule like this compound interacts with its target enzyme, structural biology techniques are employed. Co-crystallization followed by X-ray diffraction is a powerful method used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.govnih.gov This technique can reveal the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govnih.gov
Currently, there are no publicly available co-crystal structures of this compound bound to a steroid-metabolizing enzyme or any other protein target. Obtaining such a structure would provide invaluable insight into its mechanism of action. For example, a co-crystal structure with an enzyme like CYP3A4 would illuminate the orientation of the compound within the active site, explaining its potential role as a substrate or inhibitor and guiding the design of more specific analogues. nih.gov
Biochemical Pathways of Formation as a Metabolite or Degradation Product
This compound is recognized as a known impurity and potential degradation product or metabolite of the synthetic glucocorticoid, Fluorometholone. Fluorometholone is used in ophthalmology to treat inflammation.
The precise enzymatic pathway leading to the formation of this compound from Fluorometholone is not detailed in the available literature. However, its structure suggests a plausible chemical origin. The formation of a bromohydrin typically involves the reaction of an alkene (a carbon-carbon double bond) with a source of bromine in the presence of water. openstax.orgorgosolver.com One of the known impurities of Fluorometholone is its 6,9(11)-diene variant. It is chemically plausible that this diene intermediate could react with environmental or reagent-based bromine sources during synthesis or degradation to form the bromohydrin moiety found in this compound. This reaction involves electrophilic addition across one of the double bonds. openstax.org
Mechanistic Studies on Protein Modification by this compound (e.g., alkylating agent potential at a molecular level)
The chemical structure of this compound contains a bromohydrin functional group, which consists of a bromine atom and a hydroxyl group on adjacent carbon atoms. This functional group raises the possibility that the compound could act as an alkylating agent. wikipedia.org
Alkylating agents are reactive molecules that can form covalent bonds with nucleophilic functional groups found in biological macromolecules like proteins and DNA. nih.govnih.gov In proteins, the most common targets for alkylation are the thiol groups of cysteine residues and the nitrogen atoms in the side chains of histidine and lysine.
The mechanism by which a bromohydrin can act as an alkylating agent typically involves an intramolecular reaction to form a highly reactive epoxide intermediate. orgosolver.comwikipedia.org In the presence of a base (which can be a basic amino acid side chain in an enzyme's active site under physiological pH), the hydroxyl group of the bromohydrin is deprotonated. The resulting alkoxide then attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming an epoxide ring. orgosolver.com
This epoxide is a strained, three-membered ring and a potent electrophile. It can be readily attacked by nucleophilic amino acid residues within a protein, leading to the opening of the epoxide ring and the formation of a stable, covalent bond between the steroid analogue and the protein. This irreversible modification can permanently alter the protein's structure and function, potentially leading to enzyme inactivation. nih.gov While no specific studies have demonstrated this reactivity for this compound itself, this mechanism is a well-established pathway for halohydrins and represents a significant potential for covalent protein modification. wikipedia.org
Analytical Method Development for Medratriene Bromohydrin Quantification and Purity Assessment
Advanced Chromatographic Techniques (HPLC, GC) for Separation and Purity Profiling
Chromatography serves as the cornerstone for assessing the purity of Medratriene (B13449644) Bromohydrin by separating it from starting materials, synthetic by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique due to the compound's high molecular weight, polarity, and thermal lability. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Method development focuses on optimizing mobile phase composition, pH, gradient slope, and column temperature to achieve maximum resolution between the Medratriene Bromohydrin peak and all potential impurities.
Gas Chromatography (GC) is less commonly used for intact this compound due to its low volatility and susceptibility to thermal degradation in the injector port and column. However, GC can be employed following a derivatization step. Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability, thereby making it amenable to GC analysis, often with a flame ionization detector (FID) or mass spectrometer (MS).
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
The formation of the bromohydrin functional group on the steroidal backbone of this compound introduces at least two new stereocenters, leading to the potential formation of multiple diastereomers and enantiomers. Controlling the stereochemical outcome is critical, necessitating analytical methods capable of separating and quantifying these stereoisomers.
Chiral chromatography is the definitive technique for this purpose. It employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including steroids. Method development involves screening different CSPs and optimizing the mobile phase (often a normal-phase solvent system like hexane/isopropanol) to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks. The resulting chromatogram allows for the direct calculation of the enantiomeric excess (e.e.), a critical quality attribute.
| Stereoisomer | Retention Time (min) | Peak Area (%) | Calculated e.e. (%) |
|---|---|---|---|
| Desired Enantiomer | 12.4 | 99.2 | 98.4 |
| Undesired Enantiomer | 14.1 | 0.8 |
For complex impurity profiles where process-related substances may co-elute with the main peak or with each other, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. UHPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with sub-2 µm particles. This leads to a dramatic increase in separation efficiency, resulting in:
Higher Resolution: Sharper, narrower peaks allow for the baseline separation of closely eluting impurities.
Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns, reducing run times from 20-30 minutes to under 5 minutes.
Increased Sensitivity: Taller, narrower peaks provide better signal-to-noise ratios, improving the limits of detection and quantification for trace-level impurities.
This enhanced performance is crucial for accurately profiling the purity of this compound and for high-throughput screening during process optimization.
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3.5 µm | 1.7 µm |
| Analysis Run Time | 25 min | 4 min |
| Resolution (Critical Pair) | 1.3 (not baseline) | 2.1 (baseline) |
| Peak Width (Main Peak) | 0.25 min | 0.05 min |
Integration of Spectroscopic Detectors (UV-Vis, PDA, MS) with Chromatographic Separations
While chromatography separates the components of a mixture, spectroscopic detectors provide the necessary data for identification and quantification.
UV-Vis and Photodiode Array (PDA) Detectors: The conjugated triene system within the this compound structure acts as a strong chromophore, exhibiting significant absorbance in the ultraviolet (UV) region (typically 250-300 nm). A simple UV-Vis detector set at the wavelength of maximum absorbance (λmax) provides high sensitivity for quantification. A Photodiode Array (PDA) detector offers a significant advantage by acquiring full UV-Vis spectra at every point in the chromatogram. This allows for the assessment of peak purity by comparing spectra across a single peak; non-identical spectra indicate the presence of a co-eluting impurity.
Mass Spectrometry (MS) Detectors: Coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the definitive identification of this compound and the structural elucidation of its impurities. Using soft ionization techniques like Electrospray Ionization (ESI), the detector provides the mass-to-charge ratio (m/z) of the eluting compounds. This confirms the molecular weight of the main peak and provides crucial information for identifying unknown impurities based on their mass and fragmentation patterns (when using MS/MS).
| Analyte | Detector | Finding | Interpretation |
|---|---|---|---|
| This compound Peak | PDA | Consistent spectra across peak; λmax = 280 nm | Peak is spectrally pure. |
| MS (ESI+) | Observed m/z matches theoretical [M+H]+ | Identity confirmed. | |
| Unknown Impurity Peak | PDA | λmax = 250 nm | Impurity has a different chromophore. |
| MS (ESI+) | Observed m/z = [M-H2O]+ | Impurity is likely a dehydration product. |
Quantitative NMR (qNMR) for Accurate Assay Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity or assay of this compound without requiring a pre-certified reference standard of the compound itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
In a typical qNMR experiment, a precisely weighed sample of this compound is dissolved with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethylformamide) in a suitable deuterated solvent. By comparing the integral of a unique, well-resolved proton signal from this compound with the integral of a known signal from the internal standard, the exact concentration and thus the purity (assay) of the analyte can be calculated with high precision and accuracy. Careful selection of non-overlapping signals and optimization of experimental parameters, such as the relaxation delay (D1), are essential for reliable results.
| Parameter | Value |
|---|---|
| Internal Standard (IS) | Maleic Acid |
| Integral of Analyte Signal (Ix) | 1.15 (for 1 proton) |
| Integral of IS Signal (Istd) | 2.30 (for 2 protons) |
| Weight of Analyte (Wx) | 15.2 mg |
| Weight of IS (Wstd) | 10.5 mg |
| Molecular Weight of Analyte (MWx) | 421.4 g/mol |
| Molecular Weight of IS (MWstd) | 116.1 g/mol |
| Purity of IS (Pstd) | 99.9% |
| Calculated Assay (Px) | 98.7% |
Formula: Px = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (Wstd / Wx) * Pstd, where N is the number of protons for the signal.
Development of Reference Standards and Analytical Standards for Quality Control Research
The reliability of all routine quality control (QC) testing depends on the availability of well-characterized reference materials. For this compound, two tiers of standards are essential.
A Primary Reference Standard is a substance of the highest possible purity, established without reference to another standard. Its creation is a meticulous process involving extensive purification (e.g., multiple recrystallizations or preparative chromatography) followed by exhaustive characterization to confirm its identity and assign a purity value with a low level of uncertainty. This characterization package typically includes a combination of spectroscopic, chromatographic, and thermal analyses [12, 13].
An Analytical Standard (or working standard) is used for routine day-to-day analyses, such as HPLC purity checks and assay determinations. It is a batch of high-purity this compound that has been thoroughly characterized and qualified directly against the primary reference standard. This ensures traceability and consistency across all analytical measurements performed over time .
| Analytical Technique | Purpose |
|---|---|
| 1H and 13C NMR | Confirms chemical structure and identity. |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (HRMS). |
| Infrared (IR) Spectroscopy | Confirms functional groups (hydroxyl, C=C, C-Br). |
| HPLC/UHPLC | Determines chromatographic purity (area % of organic impurities). |
| Quantitative NMR (qNMR) | Provides an absolute assay value. |
| Thermogravimetric Analysis (TGA) | Quantifies volatile content (water, residual solvents). |
| Karl Fischer Titration | Specifically quantifies water content. |
| Elemental Analysis (CHN) | Confirms elemental composition. |
Future Research Directions and Translational Perspectives for Medratriene Bromohydrin Research
Development of Next-Generation Synthetic Strategies for Complex Bromohydrins
The synthesis of structurally complex bromohydrins like Medratriene (B13449644) Bromohydrin presents a significant chemical challenge. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods. Key areas of advancement may include:
Stereoselective Synthesis: Achieving precise control over the stereochemistry of the bromohydrin moiety is crucial for its biological activity. Future strategies will likely move beyond classical methods to more advanced catalytic systems. The development of chiral catalysts for enantioselective bromohydroxylation will be a key focus. acs.orgresearchgate.net The use of N-bromoamide reagents has shown promise in advancing stereoselective bromofunctionalization of alkenes.
Green Chemistry Approaches: There is a growing demand for environmentally friendly chemical processes. Future synthetic routes for complex bromohydrins will likely incorporate principles of green chemistry, such as the use of less hazardous reagents and solvents. organic-chemistry.org Electrochemical methods that generate bromine in situ from hydrobromic acid in a flow reactor are being explored to create dibromides, bromohydrins, and other cyclized products with good to excellent yields. rsc.org
Flow Chemistry and Automation: Continuous flow technologies offer advantages in terms of safety, scalability, and reaction control. hims-biocat.eu Integrating flow chemistry with biocatalysis and photochemistry could lead to more efficient and streamlined syntheses of steroidal compounds. hims-biocat.eu Automation of these processes could further accelerate the discovery and development of novel bromohydrin-containing molecules.
A comparative look at traditional versus emerging synthetic strategies is presented below:
| Synthetic Strategy | Description | Advantages | Challenges |
| Traditional Methods | Often involve multi-step processes with stoichiometric reagents. | Well-established and understood for simpler molecules. | Can have low yields, poor stereoselectivity, and generate significant waste. |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce stereoselectivity. | High enantiomeric excess, potential for high yields. | Catalyst development can be complex and expensive. |
| Enzymatic Synthesis | Utilizes enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions. | Enzyme stability and substrate scope can be limiting. uva.nl |
| Electrochemical Synthesis | Uses electrical current to drive chemical reactions. | Avoids harsh chemical oxidants, can be highly efficient. organic-chemistry.orgrsc.org | Requires specialized equipment and optimization of reaction conditions. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Improved heat and mass transfer, enhanced safety, potential for automation. hims-biocat.eu | Initial setup costs can be high. |
Exploration of Medratriene Bromohydrin as a Precursor for Novel Steroidal Building Blocks
The steroidal backbone of this compound makes it a potentially valuable precursor for the synthesis of novel steroidal building blocks. The bromohydrin functionality serves as a versatile chemical handle for a variety of transformations.
Future research in this area could explore:
Derivatization of the Bromohydrin Moiety: The bromine and hydroxyl groups can be independently or concertedly modified to introduce new functional groups, leading to a diverse library of novel steroid analogues.
Skeletal Rearrangements: The presence of the bromohydrin can facilitate unique skeletal rearrangements of the steroid nucleus, providing access to unprecedented molecular architectures with potentially novel biological activities.
Conjugation to Other Molecules: this compound could be conjugated to other biologically active molecules, such as anticancer agents, to create targeted drug delivery systems. nih.gov Steroids are frequently used for conjugation with other bioactive molecules to enhance their therapeutic properties. nih.gov
Advanced Mechanistic Insights into Biological Transformations of Steroidal Halohydrins
Understanding how steroidal halohydrins like this compound are metabolized in biological systems is crucial for their development as therapeutic agents. Future research should aim to provide detailed mechanistic insights into their biological transformations.
Key research questions to address include:
Enzymatic Processing: Identifying the specific enzymes, such as cytochrome P450s, that are involved in the metabolism of steroidal halohydrins. nih.gov The introduction of a halogen atom can significantly affect the biotransformation of steroids.
Metabolic Pathways: Elucidating the metabolic pathways, including phase I and phase II reactions, that lead to the activation or detoxification of these compounds. nih.gov Steroids undergo metabolic conversions to increase their water solubility for efficient excretion. nih.gov
Structure-Metabolism Relationships: Establishing a clear relationship between the structure of steroidal halohydrins and their metabolic fate will be essential for designing molecules with improved pharmacokinetic properties.
Interdisciplinary Collaborations in Steroid and Halohydrin Chemistry
The complexity of steroid and halohydrin chemistry necessitates a collaborative, interdisciplinary approach to drive future research and translation.
Effective collaborations will be essential between:
Synthetic Organic Chemists: To develop novel and efficient synthetic routes. uva.nl
Medicinal Chemists: To design and optimize molecules with desired biological activities. cancerresearchhorizons.com
Biochemists and Molecular Biologists: To investigate the mechanisms of action and metabolic pathways.
Pharmacologists and Toxicologists: To evaluate the efficacy and safety of new compounds.
Such collaborations will be instrumental in bridging the gap between fundamental research and the development of new therapeutic agents based on complex steroidal bromohydrins like this compound. A joint PhD project between the University of Amsterdam and the University of Perugia, for instance, combines expertise in steroid synthesis, continuous flow chemistry, and biocatalysis to develop sustainable methods for producing steroids. uva.nl
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Medratriene Bromohydrin, and how do reaction conditions influence product yield?
- Methodological Answer : Bromohydrins like this compound are typically synthesized via bromine-water addition to alkenes. Key protocols include:
- NBS/H₂O in DMSO : N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) provides controlled bromine release, reducing hazards while improving regioselectivity .
- Direct Br₂/H₂O : Bromine in water or co-solvents (e.g., THF) forms bromohydrins via bromonium ion intermediates. Anti-addition is favored due to SN2 attack by water on the bromonium ion .
- Critical Factors : Solvent polarity (DMSO enhances nucleophilicity), temperature (20–25°C optimal for NBS stability), and stoichiometry (1:1 Br₂:alkene minimizes dihalogenation) .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify adjacent Br and OH groups via coupling patterns (e.g., vicinal diastereotopic protons) and deshielding effects. For cyclic systems like Medratriene, trans-diaxial configurations show distinct splitting .
- Optical Rotation : Absolute configuration is determined by converting bromohydrins to epoxides (e.g., using K₂CO₃) and comparing optical rotation with literature data .
- Purity Analysis : Use HPLC with UV detection (λ ~250 nm for Br absorption) or GC-MS after derivatization (e.g., silylation of -OH) .
Advanced Research Questions
Q. What strategies address contradictions between computational predictions and experimental observations in this compound's stereochemical outcomes?
- Methodological Answer :
- Cyclohexene Systems : In fused-ring systems (e.g., steroids), anchor groups (e.g., methyl in β-position) dictate bromonium ion formation, overriding computational predictions. Verify via X-ray crystallography or NOE experiments .
- Solvent Effects : Polar solvents (DMSO) stabilize bromonium ions, altering nucleophile attack pathways. Compare experimental outcomes in DMSO vs. THF to validate mechanistic models .
- Replicate Conditions : Ensure consistency in reagent purity (e.g., HBr vs. NaBr) and solvent age, as oxidized DMSO can skew results .
Q. How does solvent polarity affect reaction pathways in this compound synthesis?
- Methodological Answer :
- High Polarity (DMSO) : Enhances water nucleophilicity, favoring anti-addition with trans-diaxial products in cyclic systems. DMSO also acts as an oxidizer, enabling one-pot epoxidation post-bromohydrin formation .
- Low Polarity (THF) : Reduces water activity, increasing bromide ion competition. This may lead to dibromide byproducts unless Br₂ is strictly controlled .
Q. What methodological considerations are critical when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Reagent Handling : Use NBS over Br₂ for safer large-scale reactions. Monitor Br₂ release rates via in-situ FTIR to prevent exothermic runaway .
- Solvent Volume : Optimize DMSO:H₂O ratios (e.g., 3:1 v/v) to balance solubility and reaction rate. Excess water slows NBS decomposition .
- Workup Efficiency : Extract bromohydrins with ethyl acetate (pH 7–8) to avoid epoxide formation during acid/base quenching .
Q. How can researchers resolve conflicting NMR data in this compound derivatives caused by electron-withdrawing substituents?
- Methodological Answer :
- Variable Testing : Adjust NMR solvent (CDCl₃ vs. DMSO-d₆) and concentration to mitigate signal splitting from dynamic effects .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from true stereochemical outcomes .
- Control Studies : Compare synthetic derivatives with known configurations (e.g., epoxides) to validate assignments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
